5-iodo-2-methyl-L-phenylalanine chemical structure and physical properties
5-iodo-2-methyl-L-phenylalanine chemical structure and physical properties
An In-Depth Technical Guide to 5-iodo-2-methyl-L-phenylalanine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern drug development and chemical biology, non-canonical amino acids (ncAAs) represent a cornerstone for innovation. These unique building blocks enable the precise modulation of the biological and physical properties of peptides and small-molecule therapeutics. 5-iodo-2-methyl-L-phenylalanine is a synthetically derived amino acid that offers a compelling combination of features for researchers. It belongs to the family of substituted phenylalanines, which are integral to medicinal chemistry for their ability to alter conformation, improve metabolic stability, and enhance binding affinity.[1][]
This guide provides a comprehensive technical overview of 5-iodo-2-methyl-L-phenylalanine, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physical properties, a plausible synthetic pathway, and state-of-the-art analytical characterization methods. Furthermore, we will explore its multifaceted applications, focusing on how the distinct functionalities of the iodo and methyl groups can be leveraged as a versatile chemical handle and a structural probe, respectively.
Chemical Structure and Physicochemical Properties
The structure of 5-iodo-2-methyl-L-phenylalanine is defined by an L-phenylalanine backbone with two substitutions on the phenyl ring: a methyl group at the ortho-position (C2) and an iodine atom at the meta-position (C5) relative to the alanine side chain. This specific arrangement provides a unique steric and electronic profile. The methyl group introduces steric bulk and hydrophobicity near the peptide backbone, while the iodine atom offers a site for further chemical modification and acts as a heavy atom for structural studies.
Molecular Structure
Below is the 2D chemical structure of 5-iodo-2-methyl-L-phenylalanine, highlighting its key features.
Proposed Experimental Protocol
Step 1: Protection of 2-methyl-L-phenylalanine
-
Suspend 2-methyl-L-phenylalanine (1.0 eq) in methanol.
-
Cool the mixture to 0°C and slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir overnight to form the methyl ester hydrochloride.
-
Remove the solvent under reduced pressure. Dissolve the resulting solid in a suitable solvent like dichloromethane.
-
Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup to isolate the protected intermediate, Boc-2-methyl-L-phenylalanine methyl ester.
Step 2: Electrophilic Iodination
-
Dissolve the protected intermediate (1.0 eq) in a solvent such as dichloromethane or acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or triflic acid, to activate the iodinating agent.
-
Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS. The reaction should be protected from light.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product into an organic solvent and purify by flash column chromatography on silica gel.
Step 3: Deprotection
-
To remove the Boc group, dissolve the iodinated intermediate in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir for 1-2 hours at room temperature.
-
To hydrolyze the methyl ester, dissolve the resulting amine salt in a mixture of THF/water and add lithium hydroxide (LiOH) (2.0 eq). Stir until the reaction is complete.
-
Neutralize the reaction mixture with a mild acid (e.g., HCl) to pH ~6-7, at which point the zwitterionic amino acid should precipitate.
-
Collect the solid product by filtration and wash with cold water and ether.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methyl group protons (around 2.1-2.4 ppm), and characteristic multiplets for the α-proton and the two diastereotopic β-protons of the alanine backbone.
-
¹³C NMR: The spectrum should reveal 10 distinct carbon signals, including those for the carboxyl carbon (~175 ppm), the α-carbon (~55 ppm), the β-carbon (~37 ppm), the methyl carbon (~20 ppm), and the six unique aromatic carbons, with the carbon bearing the iodine showing a characteristically lower chemical shift due to the heavy atom effect.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The analysis should show a molecular ion peak corresponding to the exact mass of C₁₀H₁₂INO₂ (e.g., [M+H]⁺ at m/z 306.9935).
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC (RP-HPLC): This technique is used to assess the chemical purity of the compound. A C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% TFA is a standard method for analysis. [3][4] * Chiral HPLC: To confirm that the L-configuration is retained throughout the synthesis (i.e., to determine the enantiomeric excess), analysis on a chiral stationary phase is required. [5]
-
Applications in Research and Drug Development
The dual-functionality of 5-iodo-2-methyl-L-phenylalanine makes it a powerful tool for medicinal chemists.
The Iodo Group: A Versatile Chemical Handle
The iodine atom on the phenyl ring is not merely a bulky substituent; it is a highly versatile functional group for post-synthetic modification of peptides or small molecules. [6]
-
Cross-Coupling Reactions: The C-I bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of a wide array of new functional groups (e.g., new aryl rings, alkynes, alkyl chains) at a late stage of a synthetic sequence, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. [7]* Radiolabeling: The iodine atom provides a site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This is a well-established strategy for developing radiolabeled peptides and molecules for use as imaging agents in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) for cancer diagnostics and other applications. [8][9][10]
The Methyl Group: A Subtle Structural Probe
The 2-methyl group, while less reactive, plays a crucial role in probing and modulating molecular interactions.
-
Conformational Restriction: The steric bulk of the methyl group ortho to the side-chain linkage can restrict the rotational freedom (χ₁ and χ₂ dihedral angles) of the amino acid side chain. This conformational constraint can lock a peptide into a more bioactive conformation, leading to increased potency and selectivity.
-
Probing Hydrophobic Pockets: In protein-ligand interactions, the methyl group can be used to probe the topology of hydrophobic binding pockets. Systematic "methyl hopping" around the phenylalanine ring is a known strategy to map out favorable and unfavorable steric interactions, providing valuable insights for optimizing ligand design. [11]The combination of the methyl group with the iodo group allows for a detailed exploration of binding sites that have both hydrophobic and halogen-bonding regions.
Conclusion
5-iodo-2-methyl-L-phenylalanine is a highly functionalized, non-canonical amino acid with significant potential in the fields of medicinal chemistry, peptide science, and drug discovery. Its unique structure, featuring both a reactive iodinated handle for chemical diversification and a methyl group for conformational and steric probing, provides a dual-mode platform for molecular design. While not a commercially common building block, its rational synthesis from available precursors is feasible using established chemical methods. The ability to use this compound to create novel peptide analogues, develop targeted imaging agents, and perform detailed SAR studies makes it a valuable asset for any research program focused on developing next-generation therapeutics.
References
-
Schmid, M. B., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. Retrieved from [Link]
-
Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. Retrieved from [Link]
-
Tan, E. Y. (2017). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Nanyang Technological University. Retrieved from [Link]
-
Lombardo, S., et al. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science, 12(33), 11096-11103. DOI:10.1039/D1SC02346B. Retrieved from [Link]
-
de Grado, T. R., et al. (2006). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Nuclear Medicine and Biology, 33(5), 645-652. Retrieved from [Link]
-
Wang, Y., & Zhang, M. (2011). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Xiandai Huagong/Modern Chemical Industry, 31, 257-259+261. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-L-2-Iodo-phenylalanine: A Versatile Building Block for Peptide Drug Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]
-
Toudou, R., et al. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. Organic Process Research & Development, 22(4), 453-458. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Organic Compounds with Biological Activity. Compounds, 3(4), 604-610. Retrieved from [Link]
-
PubChem. (n.d.). D-Phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). SID 386054003. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS spectra of BA, HA, and l-phenylalanine-ring-D5 in the negative ionization mode. Retrieved from [Link]
-
Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Biological Activity of 5-Amino-4-methyl- N -phenylthiazole-2-carboxamide. Retrieved from [Link]
-
Okuno, M., et al. (n.d.). Various iodinated compounds. Retrieved from [Link]
-
Next Peptide. (n.d.). 1389908-33-1 | 5-Iodo-2-methyl-L-phenylalanine. Retrieved from [Link]
-
de Groot, T. J., et al. (2006). 123/125I-labelled 2-iodo-L:-phenylalanine and 2-iodo-D:-phenylalanine: comparative uptake in various tumour types and biodistribution in mice. European Journal of Nuclear Medicine and Molecular Imaging, 33(12), 1426-1433. Retrieved from [Link]
-
MDPI. (2023, January 27). Comparison of Tandem Mass Spectrometry and the Fluorometric Method—Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria. Retrieved from [Link]
-
Epistemonikos. (2023, May 26). Clinical relevance of the discrepancy in phenylalanine concentrations analyzed using tandem mass spectrometry compared with ion-exchange chromatography in phenylketonuria. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 3. helixchrom.com [helixchrom.com]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 123/125I-labelled 2-iodo-L: -phenylalanine and 2-iodo-D: -phenylalanine: comparative uptake in various tumour types and biodistribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02346B [pubs.rsc.org]
